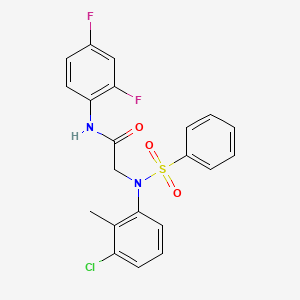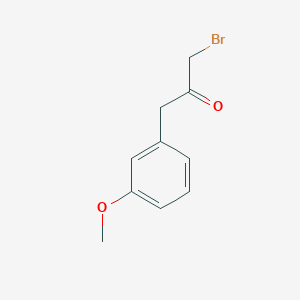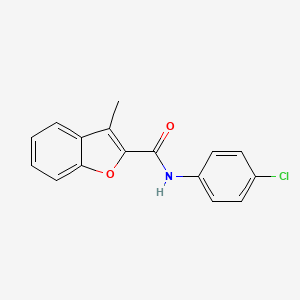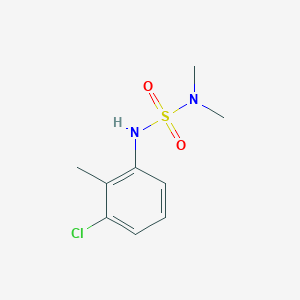![molecular formula C40H34N4O4 B12451875 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(2-METHYLPHENOXY)ACETIC ACID, which is then reacted with various reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPHENOXYACETIC ACID: A simpler analog with similar functional groups.
4-METHYLPHENOXYACETIC ACID: Another analog with a different substitution pattern on the aromatic ring.
Uniqueness
2-(2-METHYLPHENOXY)-N-[4-(6-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C40H34N4O4 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-[6-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C40H34N4O4/c1-27-10-6-8-14-36(27)47-25-38(45)41-32-20-16-29(17-21-32)34-24-35(44-40(43-34)31-12-4-3-5-13-31)30-18-22-33(23-19-30)42-39(46)26-48-37-15-9-7-11-28(37)2/h3-24H,25-26H2,1-2H3,(H,41,45)(H,42,46) |
InChI Key |
KPZZMESRMZWWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)COC6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)

![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)


![4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)

![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)


![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
